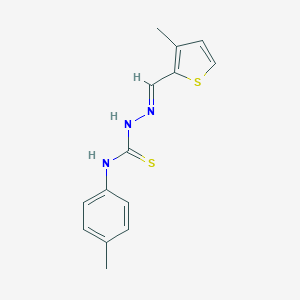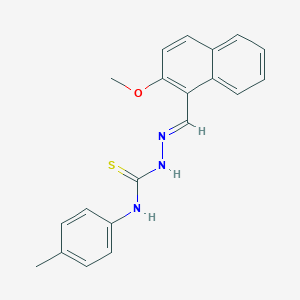
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone can be synthesized through a condensation reaction between an amine and an isothiocyanate. The general reaction involves the following steps:
Preparation of Isothiocyanate: The isothiocyanate can be prepared by reacting an amine with carbon disulfide in the presence of a base, followed by oxidation.
Condensation Reaction: The isothiocyanate is then reacted with an amine to form the thiourea derivative.
The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidines and other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-phenylethanone N-(3-methylphenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-thiourea: Similar structure but lacks the m-tolyl group.
N,N’-Diethylthiourea: Contains ethyl groups instead of aromatic rings.
N-Methyl-N’-phenylthiourea: Contains a methyl group instead of the m-tolyl group.
Uniqueness
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of both m-tolyl and phenylethylideneamino groups, which can impart specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H17N3S |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-[(E)-1-phenylethylideneamino]thiourea |
InChI |
InChI=1S/C16H17N3S/c1-12-7-6-10-15(11-12)17-16(20)19-18-13(2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H2,17,19,20)/b18-13+ |
Clave InChI |
MCJIXNUKGJCWRD-QGOAFFKASA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=CC=C2 |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C(\C)/C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(3-methylphenyl)thiourea](/img/structure/B323855.png)

![1-(4-methylphenyl)-3-[[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]thiourea](/img/structure/B323861.png)
![1-(4-methylphenyl)-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B323862.png)


![2-Methoxy-4-(2-{[(4-methylphenyl)amino]carbonothioyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B323867.png)




![1-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323873.png)
